molecular formula C10H12ClN5O B279705 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

カタログ番号: B279705
分子量: 253.69 g/mol
InChIキー: MQVMYBVZTXORDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein Wnt pathway. Wnt pathway plays a crucial role in embryonic development and tissue regeneration, but its dysregulation has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. JNJ-42756493 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用機序

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a small molecule inhibitor of the Wnt pathway. The Wnt pathway is a signaling pathway that plays a crucial role in embryonic development and tissue regeneration. Dysregulation of the Wnt pathway has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. The Wnt pathway is activated by binding of Wnt ligands to the Frizzled receptor and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then binds to TCF/LEF transcription factors, leading to the upregulation of Wnt target genes.
This compound inhibits the Wnt pathway by binding to the Porcupine enzyme, which is responsible for the palmitoylation and secretion of Wnt ligands. Inhibition of Porcupine by this compound results in decreased secretion of Wnt ligands, leading to decreased activation of the Wnt pathway and reduced expression of Wnt target genes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of various cancer types. Inhibition of the Wnt pathway by this compound results in decreased cell growth, induction of apoptosis, and inhibition of tumor growth. This compound has also been shown to reduce fibrosis in preclinical models of liver fibrosis and idiopathic pulmonary fibrosis. Inhibition of the Wnt pathway by this compound results in decreased deposition of extracellular matrix proteins, leading to reduced fibrosis. In preclinical models of Alzheimer's disease and Parkinson's disease, this compound has been shown to promote neuronal survival and reduce neuroinflammation.

実験室実験の利点と制限

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has shown potent activity in preclinical models of various diseases, making it a promising therapeutic agent. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its efficacy in vivo.

将来の方向性

For the study of 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide include the development of more potent and selective inhibitors of the Wnt pathway and the investigation of the role of the pathway in other diseases.

合成法

The synthesis of 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide was first reported by Johnson and Johnson Pharmaceutical Research and Development in 2012. The synthesis involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with N-methyl-N-(pyridin-3-yl)formamide and trifluoroacetic acid to yield this compound. The overall yield of the synthesis is 18%.

科学的研究の応用

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of various diseases. In cancer, this compound has shown potent anti-tumor activity in vitro and in vivo in multiple cancer types, including breast, colon, lung, and liver cancer. This compound inhibits the Wnt pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Inhibition of the Wnt pathway by this compound results in decreased cell growth, induction of apoptosis, and inhibition of tumor growth.
In fibrosis, this compound has shown promising results in preclinical models of liver fibrosis and idiopathic pulmonary fibrosis. Fibrosis is characterized by excessive deposition of extracellular matrix proteins, leading to organ dysfunction and failure. The Wnt pathway has been implicated in the pathogenesis of fibrosis, and this compound has been shown to inhibit the Wnt pathway and reduce fibrosis in preclinical models.
In neurodegenerative disorders, this compound has shown potential as a disease-modifying agent in preclinical models of Alzheimer's disease and Parkinson's disease. The Wnt pathway has been shown to play a role in the pathogenesis of these disorders, and this compound has been shown to promote neuronal survival and reduce neuroinflammation in preclinical models.

特性

分子式

C10H12ClN5O

分子量

253.69 g/mol

IUPAC名

4-chloro-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H12ClN5O/c1-15-7(3-4-13-15)5-12-10(17)9-8(11)6-14-16(9)2/h3-4,6H,5H2,1-2H3,(H,12,17)

InChIキー

MQVMYBVZTXORDB-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Cl

正規SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。